Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate
Overview
Description
“Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate” is a complex organic compound. It likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrazines are aromatic organic compounds and are often used in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate” were not found, similar compounds have been synthesized using various methods . For instance, derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized by intermediate derivatization methods (IDMs) .
Scientific Research Applications
Pharmacological Research :
- A study by Jones et al. (2003) investigated endothelin antagonists with structures similar to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate for their effects on coronary and systemic arteritis in Beagle dogs. The research provides insight into the cardiovascular implications of such compounds.
- Kamimura et al. (2017) conducted a study on the metabolic transformation of a glucokinase activator, with a similar structure to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate, to understand its pharmacokinetics using humanized chimeric mice.
Microbial and Cellular Research :
- A research conducted by Yang et al. (2012) isolated a new alkaloid structurally related to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate from a deep-sea actinomycete, demonstrating antimicrobial properties.
Chemical Synthesis and Application :
- Pokhodylo et al. (2010) studied the reactions of methyl 3-cyclopropyl-3-oxopropanoate, a compound structurally similar to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate, to synthesize various heterocycles, indicating its potential in organic synthesis.
Environmental Chemistry and Toxicology :
- Research by Mani et al. (2018) explored the synthesis of a probe from a compound related to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate for detecting chromium ions, showcasing its application in environmental monitoring.
Drug Metabolism and Safety Testing :
- A study by Sharma et al. (2014) on a glucokinase activator structurally related to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate detailed its metabolism and safety profile, crucial for drug development.
properties
IUPAC Name |
methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-11-7(5-10-6)8(12)3-9(13)14-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQSMLUSDNWZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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